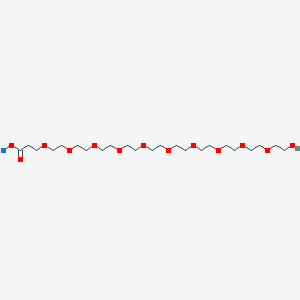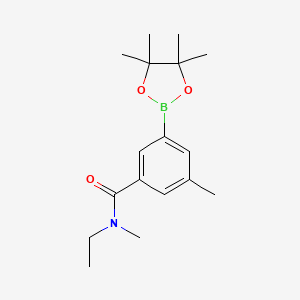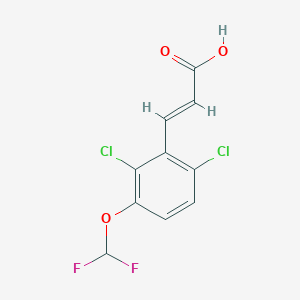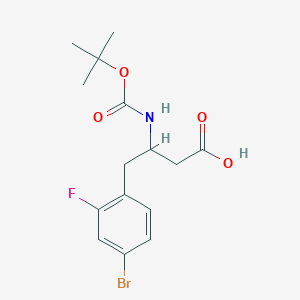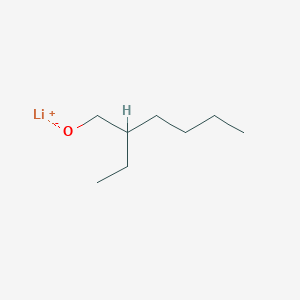
Lithium 2-ethylhexan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-ethylhexan-1-olate is an organolithium compound with the molecular formula C₈H₁₇LiO. It is a lithium salt of 2-ethylhexan-1-ol, a branched-chain alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-ethylhexan-1-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lithium salts of carboxylic acids.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Typical reducing conditions involve hydrogen gas or hydride donors.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Lithium salts of carboxylic acids.
Reduction: Reduced organic compounds.
Substitution: Substituted organic molecules with lithium as a leaving group.
Applications De Recherche Scientifique
Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 2-ethylhexanoate
- Lithium 2-ethylhexoxide
- Lithium 2-ethyl-1-hexylate
Uniqueness
Lithium 2-ethylhexan-1-olate is unique due to its specific structure, which provides distinct reactivity compared to other lithium alkoxides. Its branched-chain structure offers steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
34689-96-8 |
|---|---|
Formule moléculaire |
C8H17LiO |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
lithium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clé InChI |
LWKRTMNGAUUVIN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCC(CC)C[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





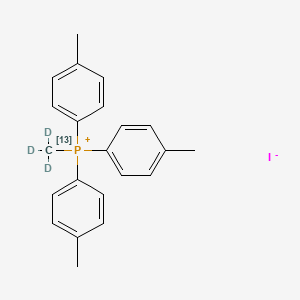
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
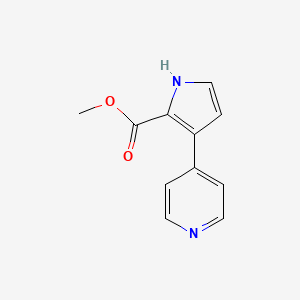
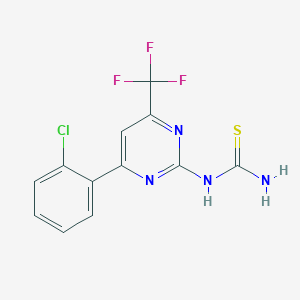
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
